molecular formula C8H7ClF3NO2 B3287421 2-Amino-5-(trifluoromethyl)benzoic acid hydrochloride CAS No. 845797-42-4

2-Amino-5-(trifluoromethyl)benzoic acid hydrochloride

Cat. No.: B3287421
CAS No.: 845797-42-4
M. Wt: 241.59 g/mol
InChI Key: NLIIFRUGCQADQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-(trifluoromethyl)benzoic acid hydrochloride is a halogenated aromatic compound featuring a trifluoromethyl (-CF₃) group at the 5-position and an amino (-NH₂) group at the 2-position of the benzoic acid backbone. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for pharmaceutical and agrochemical applications.

Properties

IUPAC Name

2-amino-5-(trifluoromethyl)benzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2.ClH/c9-8(10,11)4-1-2-6(12)5(3-4)7(13)14;/h1-3H,12H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLIIFRUGCQADQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with 2-nitro-5-(trifluoromethyl)benzoic acid.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Purification: The resulting 2-amino-5-(trifluoromethyl)benzoic acid is then purified through recrystallization.

    Hydrochloride Formation: The purified compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can undergo further reduction reactions to form various amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted benzoic acids.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Various amine derivatives.

    Substitution Products: Substituted benzoic acids with different functional groups.

Scientific Research Applications

Chemistry

2-Amino-5-(trifluoromethyl)benzoic acid hydrochloride serves as a building block in organic synthesis. Its unique trifluoromethyl group enhances lipophilicity, making it useful in developing new materials and complex organic compounds.

Biology

The compound has been studied for its potential biological activities, particularly:

  • Anticancer Properties : Research indicates significant inhibitory effects on cancer cell lines such as MCF-7 and A549. For example, derivatives of benzoic acid with similar structures have shown IC50 values ranging from 3.0 µM to over 20 µM against these lines.
  • Mechanism of Action : It may inhibit key enzymes involved in cancer proliferation (e.g., VEGFR-2 and CDK9) and induce apoptosis in tumor cells.

Medicine

Ongoing research explores its potential as a pharmaceutical intermediate . The compound's ability to modulate biochemical pathways suggests applications in drug development for various diseases, including cancer and inflammatory conditions.

Industry

In industrial applications, this compound is utilized in:

  • The production of agrochemicals.
  • Synthesis of dyes and other industrial chemicals due to its reactive functional groups .

Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of various benzoic acid derivatives, revealing that specific compounds exhibited IC50 values lower than 10 µM against multiple cancer cell lines. The most potent compound demonstrated an IC50 of 0.16 µM against MCF-7 cells, indicating strong anticancer properties.

Study 2: Molecular Docking Analysis

Molecular docking studies predicted the binding affinity of this compound to target proteins involved in cancer progression. Results suggest that the trifluoromethyl group enhances binding interactions within active sites of target enzymes, potentially improving therapeutic efficacy.

Mechanism of Action

The mechanism of action of 2-Amino-5-(trifluoromethyl)benzoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Electronic Effects of Substituents

  • Trifluoromethyl (-CF₃) vs. Bromine (-Br)/Methyl (-CH₃): The electron-withdrawing -CF₃ group increases the acidity of the carboxylic acid moiety compared to -Br (moderate electron-withdrawing) and -CH₃ (electron-donating). This enhances reactivity in nucleophilic substitution or metal-catalyzed reactions .
  • Amino Group (-NH₂): The ortho-amino group facilitates hydrogen bonding and chelation, which can influence crystallinity and bioavailability compared to non-aminated analogues like 4-(trifluoromethyl)salicylic acid .

Pharmaceutical Relevance

  • The trifluoromethyl group is a common bioisostere for chlorine or methyl groups, improving metabolic stability and membrane permeability. For example, 4-(trifluoromethyl)salicylic acid is an impurity in the anticoagulant Triflusal, underscoring the pharmacological significance of CF₃-substituted aromatics .

Biological Activity

2-Amino-5-(trifluoromethyl)benzoic acid hydrochloride, known by its chemical formula C8H6F3NO2·HCl, is a compound that has gained attention for its potential biological activities. This article delves into its biological activity, synthesis, and relevant case studies, providing a comprehensive understanding of its significance in medicinal chemistry.

  • Molecular Formula : C8H6F3NO2·HCl
  • Molecular Weight : 215.59 g/mol
  • CAS Number : 845797-42-4

Structure

The compound features a benzoic acid backbone with a trifluoromethyl group and an amino group, which contribute to its unique chemical properties and biological activities.

Anticancer Properties

Recent studies have explored the anticancer potential of derivatives of benzoic acid, including this compound. Research indicates that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines. For instance:

  • IC50 Values : Compounds derived from para-aminobenzoic acid (PABA) analogs have shown IC50 values ranging from 3.0 µM to over 20 µM against human cancer cell lines such as MCF-7 and A549. Some derivatives demonstrated better activity than standard chemotherapeutics like doxorubicin and 5-fluorouracil .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation, such as VEGFR-2 and CDK9.
  • Apoptosis Induction : Studies indicate that certain derivatives can significantly increase apoptosis rates in tumor cells, suggesting a potential role in cancer therapy .

Pharmacological Studies

Pharmacological evaluations have indicated that this compound and its analogs may modulate chemokine receptor activity, which is crucial in inflammatory and immunoregulatory processes. This suggests potential applications beyond oncology, including treatment for inflammatory diseases .

Study 1: Antiproliferative Activity

A study evaluating the antiproliferative effects of various benzoic acid derivatives found that specific compounds exhibited IC50 values lower than 10 µM against multiple cancer cell lines. The most potent compound showed an IC50 of 0.16 µM against MCF-7 cells, indicating strong anticancer properties .

Study 2: Molecular Docking Analysis

Molecular docking studies have been employed to predict the binding affinity of this compound to target proteins involved in cancer progression. These studies suggest that the trifluoromethyl group enhances binding interactions within the active sites of target enzymes .

Comparative Analysis with Similar Compounds

Compound NameIC50 (µM)Target Cell LineComments
2-Amino-5-(trifluoromethyl)benzoic<10MCF-7Strong anticancer activity
Benzamide Derivative5.85VariousHigher activity than standard drugs
PABA Analog3.0A549Most potent among tested compounds

Q & A

Q. What are the recommended synthetic routes for 2-amino-5-(trifluoromethyl)benzoic acid hydrochloride, and how can purity be ensured post-synthesis?

  • Methodological Answer : A common approach involves the nitration of 5-(trifluoromethyl)benzoic acid followed by reduction to introduce the amino group. Hydrochloride salt formation is achieved via acid-base titration with HCl. Purity optimization requires recrystallization from ethanol/water (1:3 v/v) and monitoring by HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient). Melting point analysis (expected range: 204–209°C, decomposition) and NMR (¹H/¹³C) should confirm structural integrity .

Q. How should researchers characterize the solubility and stability of this compound under varying experimental conditions?

  • Methodological Answer : Solubility profiling in polar solvents (e.g., DMSO, methanol) and aqueous buffers (pH 1–10) is critical. Stability studies under thermal stress (40–80°C) and UV exposure should utilize UPLC-MS to detect degradation products. For hydrochloride salts, hygroscopicity tests (dynamic vapor sorption) are advised to assess storage conditions .

Q. Which spectroscopic techniques are most reliable for structural confirmation?

  • Methodological Answer : Combine ¹H/¹³C NMR (DMSO-d₆, 400 MHz) to resolve aromatic protons and trifluoromethyl signals. FT-IR confirms the carboxylic acid (C=O stretch ~1700 cm⁻¹) and amine hydrochloride (N–H bend ~1600 cm⁻¹). High-resolution mass spectrometry (HRMS, ESI+) validates molecular ion peaks .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational modeling and experimental spectral data for this compound?

  • Methodological Answer : Discrepancies in NMR chemical shifts often arise from solvent effects or proton exchange. Use DFT calculations (B3LYP/6-311+G(d,p)) with explicit solvent models to refine predictions. Cross-validate with 2D NMR (COSY, HSQC) to assign ambiguous signals. If crystallinity permits, single-crystal XRD provides definitive conformation .

Q. What strategies optimize the yield of regioselective trifluoromethylation in precursor synthesis?

  • Methodological Answer : Employ Ullmann coupling or directed ortho-metalation (DoM) with Tf-group directing. Catalytic systems like CuI/1,10-phenanthroline in DMF at 110°C enhance regioselectivity. Monitor reaction progress via in situ ¹⁹F NMR to minimize side products .

Q. How can mechanistic studies elucidate the role of the hydrochloride moiety in biological activity?

  • Methodological Answer : Compare free base and hydrochloride forms in binding assays (e.g., SPR or ITC) to assess solubility-driven affinity changes. Isotopic labeling (²H/¹⁵N) of the amino group can track protonation states in physiological buffers. MD simulations (AMBER force field) model salt-bridge interactions with target proteins .

Q. What experimental designs address low reproducibility in biological assays involving this compound?

  • Methodological Answer : Standardize solvent (e.g., DMSO concentration ≤0.1% v/v) and pH (use HEPES buffer for amine stability). Include positive controls (e.g., known kinase inhibitors) and validate cell permeability via LC-MS intracellular accumulation assays. Triplicate runs with blinded analysis reduce operator bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-(trifluoromethyl)benzoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Amino-5-(trifluoromethyl)benzoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.